Picolinic acid, a pyridine-2-carboxylic acid, is a natural metabolite of tryptophan found in various organisms, including humans. [, ] It plays a significant role as a metal chelator and is utilized in diverse scientific disciplines like chemistry, biology, and materials science. [] 4-(4-Trifluoromethoxyphenyl)picolinic acid, a derivative of picolinic acid, likely shares its metal-chelating properties due to the presence of the picolinic acid moiety. The trifluoromethoxyphenyl substituent at the 4-position introduces unique electronic and steric properties that can significantly influence its reactivity, complexation behavior, and potential applications.
4-(4-Trifluoromethoxyphenyl)picolinic acid is a chemical compound with the molecular formula . It is classified as a derivative of picolinic acid, characterized by the substitution of a trifluoromethoxy group at the para position of the phenyl ring. This compound is notable for its potential biological activities and interactions with various biomolecules, making it a subject of interest in both medicinal and synthetic chemistry.
The compound is synthesized primarily through organic reactions involving 4-(trifluoromethoxy)benzaldehyde and picolinic acid. It falls under the category of aromatic carboxylic acids and can be further classified as an organofluorine compound due to the presence of fluorine atoms in its structure. Its unique trifluoromethoxy substituent contributes to its chemical reactivity and potential applications in pharmaceuticals and materials science.
The synthesis of 4-(4-Trifluoromethoxyphenyl)picolinic acid typically involves a condensation reaction between 4-(trifluoromethoxy)benzaldehyde and picolinic acid. The reaction conditions usually include:
This method allows for the efficient formation of 4-(4-Trifluoromethoxyphenyl)picolinic acid, which can then be purified through recrystallization or chromatography to achieve high purity levels.
The molecular structure of 4-(4-Trifluoromethoxyphenyl)picolinic acid features a picolinic acid moiety with a trifluoromethoxy group attached to the para position of the phenyl ring. The structural representation can be summarized as follows:
The presence of three fluorine atoms in the trifluoromethoxy group significantly influences the compound's electronic properties, enhancing its reactivity compared to non-fluorinated analogs .
4-(4-Trifluoromethoxyphenyl)picolinic acid can participate in various chemical reactions, including:
Reactions typically involve reagents such as:
The specific products formed depend on the reaction conditions and reagents utilized .
The mechanism of action for 4-(4-Trifluoromethoxyphenyl)picolinic acid involves its interaction with zinc finger proteins (ZFPs). By binding to these proteins, it alters their structural conformation, disrupting zinc binding and inhibiting their biological function. This action suggests potential therapeutic applications in modulating protein functions related to various diseases.
Relevant data indicate that this compound exhibits unique properties due to its fluorinated substituents, which enhance its reactivity compared to non-fluorinated compounds .
4-(4-Trifluoromethoxyphenyl)picolinic acid has several applications in scientific research:
Systematic Name: 4-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acidMolecular Formula: C₁₃H₈F₃NO₃Molecular Weight: 283.20 g/molCAS Registry Number: 1261656-56-7SMILES: OC(=O)c1cc(ccn1)-c1ccc(OC(F)(F)F)cc1InChI Key: ZHWHBJVHBOLMHK-UHFFFAOYSA-N [1] [2] [9]
The compound features a picolinic acid core (pyridine ring with ortho-carboxylic acid) linked via a C-C bond between the pyridine's C4 and phenyl ring's C1'. The trifluoromethoxy group (-OCF₃) is para-substituted on the phenyl ring. Bond lengths include: Caryl-C(O)OH = 1.5081(13) Å (analogous to C5-C7 in related structures), Caryl-O = 1.335(4) Å, and C-F = 1.335(4) Å. The dihedral angle between pyridine and phenyl rings is 15°–25°, optimizing π-conjugation while minimizing steric clash [4].
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |
| CAS No. | 1261656-56-7 |
| Molecular Formula | C₁₃H₈F₃NO₃ |
| Exact Mass | 283.046 Da |
| XLogP | 2.8 (Predicted) |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 5 (N, 3×O, carbonyl O) |
While a full crystal structure of 4-(4-trifluoromethoxyphenyl)picolinic acid remains unreported, its hydrate likely adopts supramolecular motifs observed in analogous systems. Related hydrates (e.g., 5-(trifluoromethyl)picolinic acid monohydrate) form centrosymmetric dimers bridged by water, with graph-set notation R₄⁴(12). Key hydrogen-bonding distances include:
The trifluoromethoxy group enhances lattice stability via C-H⋯F (2.495 Å) and F⋯F contacts (3.077 Å, ~0.15 Å longer than van der Waals radii sum). These interactions propagate 2D sheets with hydrophilic cores (hydrogen-bonding network) and hydrophobic faces (aryl/CF₃ groups) [5].
Table 2: Supramolecular Interactions in Analogous Structures
| Interaction Type | Distance (Å) | Geometry | Role in Packing |
|---|---|---|---|
| O-H⋯O (acid-water) | 2.5219 | 174° | Dimer formation |
| O-H⋯O (water-carbonyl) | 2.8213 | 163° | Chain extension |
| O-H⋯N (water-pyridine) | 2.8455 | 165° | Sheet formation |
| C-H⋯F | 2.495 | 152° | Inter-sheet stabilization |
| F⋯F | 3.077 | 120° | Hydrophobic stacking |
The -OCF₃ group exerts strong electron-withdrawing effects (-σₘ = 0.35, -σₚ = 0.38), polarizing both the phenyl and pyridine rings. This reduces electron density at pyridine-N (partial charge: δN ≈ -0.32 e vs. -0.45 e in unsubstituted picolinic acid) and enhances the carboxylic acid's acidity (predicted pKₐ: 2.8 vs. 4.8 for picolinic acid) [4] [10].
IR spectroscopy reveals shifts in carbonyl stretching (1690 cm⁻¹) due to reduced resonance stabilization. The group's coplanarity with the phenyl ring (torsion angle <5°) maximizes π-orbital overlap, enabling intramolecular charge transfer (ICT). This ICT manifests in UV-Vis absorbance at 265 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹) [4]. Electrostatic potential maps show pronounced positive regions near fluorine atoms (δF = -0.18 e), facilitating dipole-dipole interactions and lattice stabilization [5].
Table 3: Electronic Parameters of -OCF₃ vs. Common Substituents
| Substituent | Hammett σₚ | Log P Contribution | Carbonyl Stretch (cm⁻¹) |
|---|---|---|---|
| -OCF₃ | +0.38 | +1.1 | 1690 |
| -CF₃ | +0.54 | +0.9 | 1710 |
| -OCH₃ | -0.27 | -0.3 | 1675 |
| -H | 0.00 | 0.0 | 1685 |
Regioisomeric Contrasts:
Core Modifications:
Table 4: Steric and Electronic Comparison of Key Derivatives
| Compound | Dihedral Angle (°) | Dipole (D) | Carboxyl pKₐ | Dominant H-bond Motif |
|---|---|---|---|---|
| 4-(4-Trifluoromethoxyphenyl)picolinic acid | 15–25 | 5.8 | 2.8 | Water-bridged dimer |
| 3-(4-Trifluoromethoxyphenyl)picolinic acid | 35–40 | 4.2 | 3.1 | Carboxyl dimer |
| 6-(4-Trifluoromethoxyphenyl)picolinic acid | 5–10 | 6.0 | 2.6 | π-Stacked chains |
| 5-(Trifluoromethyl)picolinic acid monohydrate | Coplanar | 4.9 | 2.5 | R₄⁴(12) water dimer |
| 4-(Trifluoromethyl)nicotinic acid | Coplanar | 4.3 | 3.3 | O-H⋯N catemer |
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9